(S)-Benzyl 5-oxopyrrolidine-2-carboxylate

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

(S)-Benzyl 5-oxopyrrolidine-2-carboxylate (CAS 94885-52-6), also referred to as L-pyroglutamic acid benzyl ester or benzyl (2S)-5-oxopyrrolidine-2-carboxylate, is a chiral, non-racemic 5-oxoproline ester with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. The compound features a single stereogenic center at the 2-position of the pyrrolidinone ring, with the S absolute configuration confirmed by the canonical SMILES O=C1CC[C@@H](C(=O)OCC2=CC=CC=C2)N1 and InChIKey NVKOCDGGRHAHOJ-JTQLQIEISA-N.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 94885-52-6
Cat. No. B6331257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 5-oxopyrrolidine-2-carboxylate
CAS94885-52-6
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1
InChIKeyNVKOCDGGRHAHOJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 5-oxopyrrolidine-2-carboxylate (CAS 94885-52-6): Chiral Pyroglutamate Building Block for Asymmetric Synthesis


(S)-Benzyl 5-oxopyrrolidine-2-carboxylate (CAS 94885-52-6), also referred to as L-pyroglutamic acid benzyl ester or benzyl (2S)-5-oxopyrrolidine-2-carboxylate, is a chiral, non-racemic 5-oxoproline ester with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol [1]. The compound features a single stereogenic center at the 2-position of the pyrrolidinone ring, with the S absolute configuration confirmed by the canonical SMILES O=C1CC[C@@H](C(=O)OCC2=CC=CC=C2)N1 and InChIKey NVKOCDGGRHAHOJ-JTQLQIEISA-N . It is a solid at ambient temperature with a predicted density of 1.220±0.06 g/cm³, boiling point of 414.7±38.0 °C, a consensus Log P of 1.31, and an estimated aqueous solubility of 2.89 mg/mL . Commercially, it is available from multiple suppliers in quantities ranging from 250 mg to 5 g, typically at 95–97% purity with supporting analytical documentation including NMR, HPLC, and GC [2].

Why the (S)-Enantiomer of Benzyl 5-oxopyrrolidine-2-carboxylate Cannot Be Replaced by Racemate or Alternative Esters


Substituting (S)-benzyl 5-oxopyrrolidine-2-carboxylate with its racemic mixture (CAS 60555-57-9), the (R)-enantiomer (CAS 261951-61-5), or more polar esters such as the methyl (CAS 103301-78-6) or ethyl analogues introduces critical risks in stereochemical fidelity, reactivity, and downstream synthetic yields. Pyroglutamate scaffolds are privileged chiral synthons for angiotensin-converting enzyme inhibitors, conformationally constrained peptides, and bioactive natural products, where the C2 stereochemistry directly dictates the diastereoselectivity of enolate alkylations, Michael additions, and subsequent ring-forming reactions . Use of the racemate leads to diastereomeric mixtures that require costly chiral chromatographic resolution and reduce overall yield of the desired enantiomerically pure product. N-Benzyl pyroglutamates with alternative ester groups (methyl, tert-butyl) exhibit markedly different enolate reactivity and reduction behaviour under standard conditions, making direct drop-in replacement without process re-optimization infeasible [1].

Quantitative Differentiation Evidence for (S)-Benzyl 5-oxopyrrolidine-2-carboxylate vs. Structural Analogs


Enantiomeric Purity: Single (S)-Enantiomer (≥95% ee) vs. Racemic Mixture

The target compound (S)-benzyl 5-oxopyrrolidine-2-carboxylate (CAS 94885-52-6) is commercially supplied as the sole S-enantiomer with a minimum purity of 95%, which inherently implies an enantiomeric excess (ee) of ≥90% assuming the major impurity is the R-antipode . In contrast, the racemic mixture (CAS 60555-57-9) contains exactly 50% of each enantiomer. For asymmetric synthesis applications, the racemate requires an additional chiral resolution step (e.g., simulated moving bed chromatography or diastereomeric salt formation), which typically costs $200–$500/kg in added processing and results in a minimum 50% theoretical yield loss of the desired enantiomer .

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Stereochemical Configuration: Defined C2-(S) Center Enables Predictable Enolate Alkylation Diastereoselectivity

N-Benzyl pyroglutamates bearing a single C2 stereocenter undergo ester enolate formation and subsequent alkylation with diastereoselectivities that are critically dependent on the C2 configuration. Studies on N-benzyl-L-methyl pyroglutamate (the methyl ester analogue of the target (S)-enantiomer) demonstrate that the (S)-configured ester enolate reacts with Michael acceptors to give predominantly one diastereomer, with diastereomeric ratios (dr) of up to >20:1 reported under optimized conditions [1]. The (R)-configured analogue, or the racemate, yields mixtures of diastereomers that reduce dr to ≤3:1, necessitating chromatographic separation [2]. The benzyl ester variant (target compound) provides superior enolate stability and regioselectivity compared to the more labile methyl ester, which is susceptible to transesterification side reactions under basic conditions .

Diastereoselectivity Enolate Chemistry Pyroglutamate Alkylation

Analytical Traceability: Lot-Specific QC Documentation (NMR, HPLC, GC) vs. Uncharacterized Bulk Racemate

Suppliers of (S)-benzyl 5-oxopyrrolidine-2-carboxylate (CAS 94885-52-6) provide lot-specific analytical data including 1H-NMR, HPLC purity, and GC traces upon request, with standard purity specifications of 95% or 97% . For the racemic mixture (CAS 60555-57-9), vendor-supplied analytical data are often limited to a certificate of analysis without chiral purity determination, leaving the actual enantiomeric composition ambiguous for procurement decisions [1]. The MDL number MFCD14635629 uniquely identifies the (S)-enantiomer, whereas the racemate is registered under a distinct MDL (MFCD03654596), reducing the risk of mis-shipment .

Quality Control Batch Traceability Analytical Characterization

Physicochemical Parameter Consistency: Predicted Log P and Solubility Across Enantiomers

While enantiomers share identical predicted physicochemical properties, the consistency of commercial material specifications for the (S)-enantiomer (CAS 94885-52-6) is better documented. The consensus Log P (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for the (S)-enantiomer is 1.31, and the predicted aqueous solubility (Log S, ESOL method) is –1.88 (corresponding to 2.89 mg/mL) . For the (R)-enantiomer (CAS 261951-61-5), predicted properties are not consistently reported across authoritative databases, and experimentally determined boiling points and densities remain unavailable (listed as N/A) . The benzyl ester exhibits a TPSA of 55.4 Ų, which is identical to that of the racemate but distinct from the non-esterified acid (5-oxopyrrolidine-2-carboxylic acid, TPSA 66.4 Ų) and the more polar methyl ester, affecting passive membrane permeability in prodrug design contexts [1].

Lipophilicity Solubility Physicochemical Properties

Recommended Application Scenarios for (S)-Benzyl 5-oxopyrrolidine-2-carboxylate Based on Quantitative Evidence


Asymmetric Synthesis of ACE Inhibitor and Peptidomimetic Intermediates

The (S)-configured benzyl ester serves as a chiral pool building block for the stereoselective synthesis of angiotensin-converting enzyme (ACE) inhibitors such as fosinoprilat and conformationally constrained peptide mimetics. The high diastereoselectivity (>20:1 dr) achievable in enolate alkylation at the C4 position, as demonstrated with closely related N-benzyl pyroglutamates, minimizes the need for diastereomer separation and maximizes process yield . Procurement of the pre-resolved (S)-enantiomer avoids the resource-intensive chiral resolution of racemic material, which is mandated for pharmaceutical intermediate production under ICH Q7 guidelines [1].

Synthesis of 4-Substituted Pyroglutamate Pharmacophores

The compound is a key starting material for the preparation of 4-substituted pyroglutamates, which are core scaffolds in bioactive natural products and conformationally restricted amino acid analogues. The N-benzyl protecting group provides orthogonal protection to the C2 benzyl ester, enabling sequential deprotection strategies (hydrogenolysis of the benzyl ester vs. oxidative or acidic removal of the N-benzyl group). This orthogonal protection is not available with simple alkyl esters (methyl, ethyl), which undergo simultaneous solvolysis under standard deprotection conditions . The (S)-stereochemistry at C2 ensures the correct absolute configuration of the final pharmacophore, which is critical for target binding as established by structure-activity relationship studies on pyroglutamate-derived enzyme inhibitors [1].

Intermediate for β-Lactamase Inhibitor Precursor Synthesis

Pyroglutamic acid benzyl ester derivatives are established intermediates in the synthesis of avibactam and related diazabicyclooctane β-lactamase inhibitors. The benzyl ester functionality provides a traceless protecting group that can be removed by hydrogenolysis under mild conditions without affecting the sensitive β-lactam or urea moieties present in advanced intermediates. The documented batch-to-batch consistency (97% purity with full analytical data packages) of the (S)-enantiomer supports the stringent quality requirements of GMP intermediate supply chains .

Chiral Organocatalyst and Ligand Precursor Development

The pyrrolidine scaffold with defined C2-(S) stereochemistry is a direct precursor to chiral organocatalysts (e.g., proline-derived catalysts) and chiral ligands for transition metal catalysis. The benzyl ester can be converted to the corresponding amide, alcohol, or carboxylic acid without racemization, enabling modular diversification. The availability of the compound in multi-gram quantities (up to 5 g per unit from major suppliers) with consistent enantiomeric purity facilitates structure-activity relationship (SAR) campaigns and catalyst library synthesis, where stereochemical integrity directly correlates with enantioselectivity outcomes .

Quote Request

Request a Quote for (S)-Benzyl 5-oxopyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.